4-Chloro-5-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a chlorine atom at the fourth position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-phenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, typically using the Suzuki-Miyaura coupling reaction . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically employs automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Chloro-5-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
4-Chloro-5-phenylpyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-phenylpyrimidine: Similar in structure but with the phenyl group at the sixth position.
5-Phenylpyrimidine: Lacks the chlorine atom, which affects its reactivity and applications.
2-Chloro-5-phenylpyrimidine: Chlorine atom at the second position, leading to different chemical properties and reactivity.
Uniqueness: The unique positioning of the chlorine and phenyl groups in this compound provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-chloro-5-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLCPYEVZVXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60122-80-7 |
Source
|
Record name | 4-chloro-5-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.